![molecular formula C22H28N2O7 B11157213 N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-leucine](/img/structure/B11157213.png)

N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-leucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

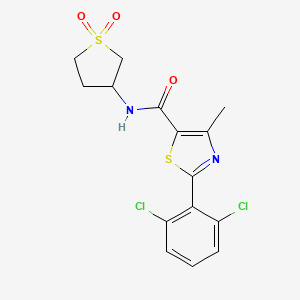

N-[3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-leucin ist eine synthetische Verbindung, die zur Klasse der Chromonderivate gehört. Chromone sind bekannt für ihre vielfältigen biologischen Aktivitäten, einschließlich entzündungshemmender, antioxidativer und krebshemmender Eigenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-leucin umfasst in der Regel mehrere Schritte.

Herstellung des Chromonkern: Der Chromonkern kann durch Cyclisierung geeigneter Phenolvorstufen unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Propanoylgruppe: Die Propanoylgruppe wird durch Acylierungsreaktionen unter Verwendung von Propanoylchlorid oder -anhydrid in Gegenwart einer Base wie Pyridin eingeführt.

Kopplung mit Glycyl-D-leucin: Der letzte Schritt beinhaltet die Kopplung des Chromonderivats mit Glycyl-D-leucin unter Verwendung von Peptidkopplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie die kontinuierliche Fließsynthese und automatisierte Peptidsynthesizer können eingesetzt werden, um den Produktionsprozess zu skalieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-leucin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe am Chromonkern kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Natriumborhydrid zu Alkoholen reduziert werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Carbonylkohlenstoff.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Alkohol-Derivate.

Substitution: Substituierte Chromonderivate.

Wissenschaftliche Forschungsanwendungen

N-[3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-leucin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Für seine potenziellen entzündungshemmenden und antioxidativen Eigenschaften untersucht.

Medizin: Für seine potenzielle krebshemmende Aktivität und als Leitstruktur für die Arzneimittelentwicklung untersucht.

Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-leucin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen interagieren, die an oxidativem Stress und Entzündungen beteiligt sind, wie Cyclooxygenase (COX) und Lipoxygenase (LOX).

Beteiligte Signalwege: Sie kann Signalwege wie den NF-κB-Signalweg modulieren, der entscheidend für die Regulation der Immunantwort und Entzündung ist.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes like cyclooxygenase (COX), thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethylacetoacetat: Ein weit verbreiteter chemischer Zwischenstoff mit ähnlichen Keto-Enol-Tautomerie-Eigenschaften.

4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-on: Eine Verbindung mit einer komplexen Struktur, die in der frühen Entdeckungsforschung verwendet wird.

Einzigartigkeit

N-[3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-leucin ist aufgrund seiner spezifischen Kombination aus einem Chromonkern mit einem Peptidanteil einzigartig, die ihm unterschiedliche biologische Aktivitäten und potenzielle therapeutische Anwendungen verleiht.

Eigenschaften

Molekularformel |

C22H28N2O7 |

|---|---|

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

(2R)-2-[[2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C22H28N2O7/c1-11(2)9-16(21(28)29)24-19(27)10-23-18(26)8-6-15-12(3)14-5-7-17(25)13(4)20(14)31-22(15)30/h5,7,11,16,25H,6,8-10H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-/m1/s1 |

InChI-Schlüssel |

JIYZDAQMUUEUEA-MRXNPFEDSA-N |

Isomerische SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC(=O)N[C@H](CC(C)C)C(=O)O |

Kanonische SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC(=O)NC(CC(C)C)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11157132.png)

![N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide](/img/structure/B11157147.png)

![2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B11157155.png)

![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11157163.png)

![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11157170.png)

![4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11157198.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11157206.png)

![N-benzyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157211.png)

![1-butyl-N-[2-(cyclohexylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157218.png)

![3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11157225.png)